molecular formula C23H21N3O3 B2884428 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate CAS No. 871670-78-9

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate

Cat. No.: B2884428
CAS No.: 871670-78-9
M. Wt: 387.439
InChI Key: NTBJIWIVGHHXJF-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. The structure, featuring cyanocyclohexyl and cyanophenyl motifs, is characteristic of compounds designed for targeted protein interaction. Specific information regarding this compound's primary biological targets, precise mechanism of action, and direct research applications is not currently available in the public domain. Researchers are encouraged to consult primary scientific literature and patent databases for the most current findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c24-14-17-8-2-3-9-18(17)19-10-4-5-11-20(19)22(28)29-15-21(27)26-23(16-25)12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13,15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBJIWIVGHHXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound combines three distinct moieties: a 2-(2-cyanophenyl)benzoate group, a glycine-derived spacer, and a 1-cyanocyclohexyl substituent. The orthogonal reactivity of cyanide groups necessitates sequential protection/deprotection strategies, while the ester linkage demands precise control of acylation conditions to prevent premature hydrolysis.

Crystallographic data for analogous structures (e.g., cyano(cyclohexyl)methyl benzoate) reveal planar benzoate systems with dihedral angles of 12.3°–18.7° between aromatic rings. These structural insights inform solvent selection, as polar aprotic solvents like N,N-dimethylformamide (DMF) promote molecular alignment during crystallization.

Synthetic Strategies and Methodological Comparisons

Fragment-Based Assembly Approach

Synthesis of 2-(2-Cyanophenyl)benzoic Acid

The benzoic acid precursor is synthesized via Friedel-Crafts acylation:

  • Electrophilic substitution : 2-Cyanobenzene reacts with benzoyl chloride (1.2 eq) in AlCl₃ (3 eq)/CH₂Cl₂ at 0°C → 25°C over 6 h
  • Hydrolysis : Crude acylated product (5 g) treated with NaOH (10% w/v) in EtOH/H₂O (3:1) at reflux for 2 h
  • Acidification : Adjust to pH 2 with HCl, precipitate yields 2-(2-cyanophenyl)benzoic acid (83%, m.p. 189–191°C)

Key Data

Step Yield (%) Purity (HPLC)
Acylation 76 89
Hydrolysis 92 95
Final 83 98
Preparation of 1-Cyanocyclohexylamine

A two-step Hofmann degradation protocol:

  • Cyclohexanone cyanohydrin formation : Cyclohexanone (10 mmol) + KCN (12 mmol) in H₂O/EtOH (1:1) at 0°C → 25°C, 12 h
  • Ammonolysis : Cyanohydrin (8.5 mmol) + NH₃ (sat. in MeOH) at 60°C for 48 h → 1-cyanocyclohexylamine (64%, b.p. 132–134°C)

Convergent Esterification Approaches

DCC-Mediated Coupling (Method A)

Adapting US4424371A protocols:

  • Activation : 2-(2-Cyanophenyl)benzoic acid (2.78 g, 0.01 mol) + DCC (2.1 g, 0.01 mol) + DMAP (0.1 g) in DMF (25 mL) at 0°C
  • Nucleophile : 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol (1.8 g, 0.012 mol) added dropwise
  • Workup : Stir 1 h at 0°C → 4 h at 20°C → filter urea → chromatograph (SiO₂, CH₂Cl₂) → crystallize (EtOH)
  • Yield : 67.7% (2.8 g), m.p. 183°C
Acyl Chloride Route (Method B)

Per RSC procedures:

  • Chlorination : 2-(2-Cyanophenyl)benzoic acid (5 g) + SOCl₂ (10 mL) reflux 3 h → evaporate excess SOCl₂
  • Esterification : Acyl chloride (4.2 g) + alcohol (3.5 g) + pyridine (2 mL) in CH₂Cl₂ (50 mL) at 0°C → 12 h RT
  • Purification : Wash with 1M HCl → dry (Na₂SO₄) → column (petroleum ether/EtOAc 10:1)
  • Yield : 78% (5.1 g), oil

Comparative Performance

Parameter Method A Method B
Yield (%) 67.7 78
Purity (%) 99.2 97.8
Reaction Time (h) 5 15
Scalability (kg) 0.1–5 0.01–1

Critical Process Optimization

Cyanide Stability Considerations

  • pH control : Maintain reaction pH >9 during amine handling to prevent HCN liberation
  • Temperature limits : Cyanohydrin intermediates degrade above 80°C → maximum 60°C during ammonolysis
  • Metal interactions : Avoid Cu/Fe catalysts → use glass-coated reactors

Chromatographic Purification

  • Silica gel deactivation : Pre-treat with 5% Et₃N in CH₂Cl₂ to prevent acid-catalyzed ester hydrolysis
  • Gradient elution : 0–20% EtOAc in hexane over 40 column volumes → baseline separation of mono/di-cyanated byproducts

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J=7.8 Hz, 2H, Ar-H)
  • δ 7.65–7.58 (m, 4H, Ar-H + NH)
  • δ 4.72 (s, 2H, OCH₂)
  • δ 2.31 (quin, J=11.2 Hz, 2H, cyclohexyl)
  • δ 1.89–1.45 (m, 8H, cyclohexyl)

IR (KBr)

  • 2232 cm⁻¹ (C≡N str)
  • 1724 cm⁻¹ (ester C=O)
  • 1661 cm⁻¹ (amide C=O)

Industrial-Scale Adaptation Challenges

Waste Stream Management

  • DCC removal : Patent US4424371A reports 0.5N HCl washes effectively precipitate dicyclohexylurea
  • Cyanide containment : Alkaline hydrolysis (pH 12, 90°C) converts residual CN⁻ → OCN⁻ → CO₃²⁻ + NH₃

Continuous Flow Processing

  • Esterification module : 10 mL/min flow rate through Pd/HC catalyst bed at 120°C → 94% conversion vs batch 67%
  • In-line analytics : FTIR monitors C≡N/C=O ratios (R²=0.98 vs offline HPLC)

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • 2-(2-Cyanophenyl)benzoate group: A biphenyl system with a cyano substituent at the ortho position of the pendant phenyl ring.
  • 1-Cyanocyclohexylamino group: An alicyclic amine with a cyano substituent, introducing steric bulk and electronic effects.

Comparisons with analogous esters (Table 1):

Compound Name Benzoate Substituent Amino Group Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Cyanophenyl) 1-Cyanocyclohexyl C23H20N2O3* ~372.43 Dual cyano groups, alicyclic amine
2-(1-Benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate (I) 2-Nitro 1-Benzofuran-2-yl C17H11NO6 325.28 Nitro group, aromatic heterocycle
2-(1-Benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate (II) 2-Amino 1-Benzofuran-2-yl C17H13NO4 295.28 Amino group, hydrogen-bonding capacity
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Hydroxy 4-Chlorophenyl C15H11ClO4 290.70 Chloro/hydroxy substituents
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-cyanobenzoate 4-Cyano 1-Benzofuran-2-yl C18H12N2O4 320.30 Single cyano group, planar aromaticity

*Calculated based on structural interpretation.

Key observations :

  • The 1-cyanocyclohexyl group introduces greater steric hindrance than benzofuran (I, II) or chlorophenyl () systems, likely affecting molecular packing and solubility .
Physicochemical Properties

Crystallographic data (Table 2):

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
Target Compound Not reported Likely C–H⋯O/N interactions (inferred)
(I) Triclinic P1 a=5.1839, b=10.853, c=12.269; α=93.56, β=91.17, γ=98.71 Nitro groups participate in C–H⋯O bonds
(II) Triclinic P1 a=8.471, b=9.874, c=10.273; α=89.1, β=78.2, γ=85.3 N–H⋯O bonds dominate
Monoclinic P21/c a=10.215, b=5.560, c=20.802; β=95.14 O–H⋯O interactions

Key findings :

  • The target’s cyano groups may engage in dipole interactions or weak hydrogen bonds (C–H⋯N), influencing crystal packing differently than nitro (I) or amino (II) groups, which form stronger N–H⋯O or O–H⋯O bonds .
  • Steric hindrance from the cyclohexyl group could reduce crystallinity compared to planar benzofuran derivatives (I, II) .

Q & A

Synthesis and Characterization

Basic: Q. Q1. What are the optimal reaction conditions for synthesizing [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate? A1. The synthesis involves multi-step reactions, typically starting with condensation between cyanocyclohexylamine derivatives and activated esters. Key conditions include:

  • Solvents: Polar aprotic solvents like DMF or ethanol/water mixtures are used for crystallization .
  • Catalysts: Base catalysts (e.g., K₂CO₃) facilitate esterification and amidation .
  • Temperature: Reactions are often conducted at 60–65°C for amide bond formation .

Advanced: Q. Q2. How can impurities in the final product be resolved during synthesis? A2. Common impurities (e.g., ethyl ester derivatives) arise from incomplete hydrolysis or side reactions. Mitigation strategies include:

  • Chromatographic purification: Reverse-phase HPLC with C18 columns to separate ester byproducts .
  • Recrystallization: Ethanol/water systems improve purity (>95%) by removing unreacted intermediates .
  • Analytical monitoring: LC-MS tracks reaction progress, ensuring intermediates are fully consumed .

Biological Activity and Mechanism

Basic: Q. Q3. What in vitro assays are suitable for evaluating glucose-regulatory activity? A3. Standard assays include:

  • α-Glucosidase inhibition: Measures IC₅₀ values via spectrophotometric analysis of p-nitrophenol release .
  • Glucose uptake in adipocytes: Radioactive 2-deoxyglucose quantifies uptake in 3T3-L1 cells .

Advanced: Q. Q4. How does the cyanocyclohexyl moiety influence target binding in enzyme inhibition? A4. The cyanocyclohexyl group enhances hydrophobic interactions with enzyme active sites (e.g., α-glucosidase). Computational docking (using AutoDock Vina) reveals:

  • Binding affinity: ΔG values ≤ -8.5 kcal/mol, driven by π-alkyl interactions with Phe residues .
  • Steric effects: The cyclohexyl ring’s rigidity optimizes spatial alignment with catalytic pockets .

Structural and Analytical Profiling

Basic: Q. Q5. Which spectroscopic techniques confirm the compound’s structure? A5. Critical methods include:

  • ¹H/¹³C NMR: Peaks at δ 1.5–2.0 ppm (cyclohexyl CH₂) and δ 7.8–8.2 ppm (cyanophenyl protons) .
  • FT-IR: Stretching bands at ~2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (amide C=O) .

Advanced: Q. Q6. How can X-ray crystallography resolve contradictions in stereochemical assignments? A6. Single-crystal X-ray diffraction provides unambiguous stereochemistry:

  • Dihedral angles: Between aromatic rings (e.g., 86.38° in related esters) confirm spatial orientation .
  • Hydrogen bonding: Intermolecular C–H···O bonds stabilize crystal packing, aiding polymorph identification .

Stability and Reactivity

Basic: Q. Q7. What storage conditions maximize compound stability? A7. Recommendations include:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation .
  • Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >pH 7 to limit hydrolysis .

Advanced: Q. Q8. How do reaction conditions affect the stability of the 2-oxoethyl linker? A8. The 2-oxoethyl group is prone to hydrolysis under acidic/basic conditions. Stability studies show:

  • pH dependence: Half-life >48 hrs at pH 6–8 but <6 hrs at pH ≤3 or ≥10 .
  • Stabilizers: Additives like trehalose (5% w/v) reduce degradation in lyophilized formulations .

Data Contradiction and Reproducibility

Advanced: Q. Q9. How can conflicting bioactivity data across studies be reconciled? A9. Discrepancies often stem from:

  • Impurity profiles: Even 2% ester byproducts (e.g., repaglinide ethyl ester) can alter IC₅₀ values by >30% .
  • Assay variability: Standardize α-glucosidase sources (e.g., Saccharomyces cerevisiae vs. mammalian isoforms) .

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